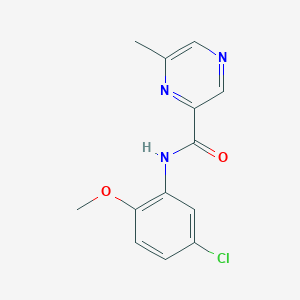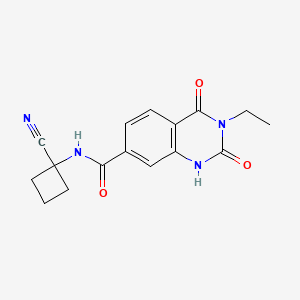![molecular formula C18H21N3O2 B2806239 (2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide CAS No. 2097940-67-3](/img/structure/B2806239.png)
(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide, also known as TQ-BE or TQBF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline-based compounds and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Antitubercular Activity
Quinoline derivatives have been extensively studied for their antitubercular activity. A review highlights the modification of isoniazid structures to include quinoline moieties, which showed significant in vitro efficacy against Mycobacterium tuberculosis, comparable to that of isoniazid for certain derivatives. This suggests a potential research application of quinoline-amide derivatives like (2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide in the development of new antitubercular agents (Asif, 2014).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of various quinoline derivatives have been well-documented. For instance, acetamide, formamide, and their derivatives have been shown to possess commercial importance due to their biological consequences of exposure, indicating a potential area of application for similar compounds in antimicrobial and antifungal research (Kennedy, 2001).
Anticancer Properties
Tetrahydroisoquinolines, structurally related to quinoline derivatives, have been highlighted for their role as anticancer antibiotics, marking another significant area of scientific research application for quinoline-amide derivatives. The US FDA approval of trabectedin for the treatment of soft tissue sarcomas underscores the potential anticancer drug discovery applications of these compounds (Singh & Shah, 2017).
Antioxidant Applications
Quinoline derivatives, including ethoxyquin and its analogues, have been explored for their antioxidant efficacy, particularly in fish meal preservation. This research area could be relevant for (2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide, given the importance of antioxidant properties in various industrial and pharmaceutical applications (de Koning, 2002).
Advanced Oxidation Processes
The exploration of advanced oxidation processes (AOPs) for the treatment of pollutants such as acetaminophen highlights another potential application area. Quinoline derivatives, by virtue of their chemical structure, may play a role in environmental detoxification through AOPs, suggesting a research avenue for similar compounds (Qutob et al., 2022).
Mécanisme D'action
Target of Action
The primary target of (2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide is currently unknown
Mode of Action
Without specific information on the compound’s target, it’s challenging to detail its mode of action. Based on its structural similarity to other quinazolinamines , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2E)-N-methyl-4-[(2,6,8-trimethylquinolin-4-yl)formamido]but-2-enamide are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects would depend on the compound’s specific targets and mode of action.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and cellular location. Without specific information on the compound’s targets and mode of action, it’s challenging to discuss these influences in detail .
Propriétés
IUPAC Name |
2,6,8-trimethyl-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-11-8-12(2)17-14(9-11)15(10-13(3)21-17)18(23)20-7-5-6-16(22)19-4/h5-6,8-10H,7H2,1-4H3,(H,19,22)(H,20,23)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTLYOGKUUUMPX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)NCC=CC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)NC/C=C/C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2806161.png)
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide](/img/structure/B2806162.png)
![2-[2-(benzenesulfonylimino)-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2806163.png)

![7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione](/img/structure/B2806167.png)

![2-Chloro-N-[(5,5-difluoro-6-oxopiperidin-2-yl)methyl]acetamide](/img/structure/B2806169.png)


![methyl 3-(4-ethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2806177.png)

![6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2806179.png)